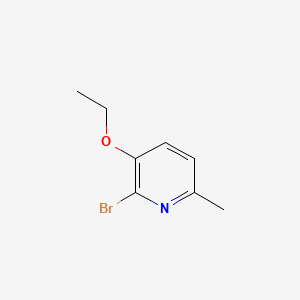

2-Bromo-3-ethoxy-6-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-3-ethoxy-6-methylpyridine” is a compound that likely belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-ethoxy-6-methylpyridine” would likely consist of a pyridine ring with a bromine atom attached at the 2-position, an ethoxy group (-OCH2CH3) at the 3-position, and a methyl group (-CH3) at the 6-position .Chemical Reactions Analysis

Bromopyridines, such as “2-Bromo-3-ethoxy-6-methylpyridine”, are often used in palladium-catalyzed coupling reactions . These reactions are used to form carbon-carbon bonds, which are key steps in the synthesis of many complex organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-ethoxy-6-methylpyridine” would be influenced by its functional groups. For instance, the presence of the bromine atom would likely make the compound relatively dense and high-boiling .Applications De Recherche Scientifique

Synthesis of DNA

This compound may be used in the in vitro synthesis of DNA , providing a building block for constructing DNA sequences in research settings .

Pharmaceutical Applications

It could be involved in the synthesis of antihistaminic drugs such as tripe lennamine and mepyramine, which are used to treat allergic reactions .

Agricultural Chemicals

The compound may serve as an intermediate in creating water repellents, bactericides, and herbicides , contributing to agricultural protection and management .

Organic Synthesis

It might be used in the synthesis of various organic molecules such as 6,6′-dimethyl-2,2′-bipyridine and 6-methyl-2-pyridyl-2-pyridylmethanone , which have applications in material science and catalysis .

Chemical Research

In chemical research, it could be used to synthesize 2-methyl-6-(trimethylsilyl)-pyridine and N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) , which are important for studying chemical reactions and properties .

Molecular Entities

As part of molecular entities research, it may be cataloged in databases like ChEBI for its potential biological interest or interaction with other chemical compounds .

Mécanisme D'action

Target of Action

Bromopyridine derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-ethoxy-6-methylpyridine may act as an electrophile . The bromine atom attached to the pyridine ring can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds . These compounds could, in turn, interact with numerous biochemical pathways depending on their structure and function.

Result of Action

The molecular and cellular effects of 2-Bromo-3-ethoxy-6-methylpyridine’s action would largely depend on the specific compounds synthesized using it as a reagent. As a bromopyridine derivative, it could be used to synthesize a wide range of organic compounds, each with potentially different effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-Bromo-3-ethoxy-6-methylpyridine. For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-3-ethoxy-6-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOTYFSQFOHPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2994270.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)

![2-[6-(3-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2994281.png)